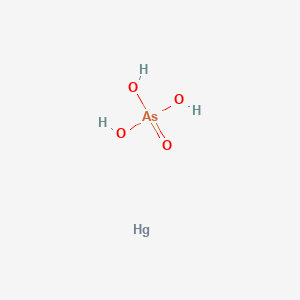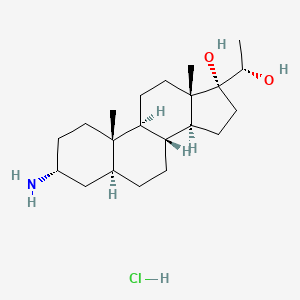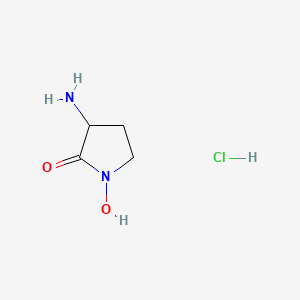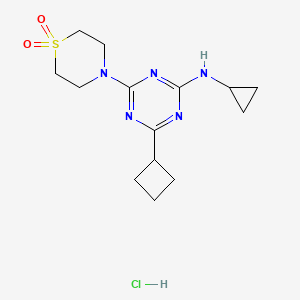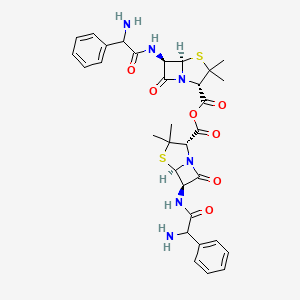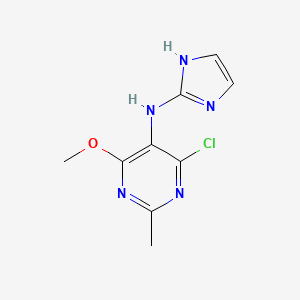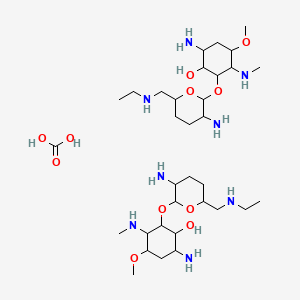
Istamycin C(sub 0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Istamycin C(sub 0) is typically produced through fermentation processes involving the bacterium Streptomyces tenjimariensis . The fermentation medium often contains starch as the carbon source and soy bean meal as the nitrogen source. The production of Istamycin C(sub 0) can be influenced by the presence of certain chemical factors such as palmitate .
Industrial Production Methods: In industrial settings, the production of Istamycin C(sub 0) involves large-scale fermentation processes. The bacterium Streptomyces tenjimariensis is cultured in a medium containing specific nutrients to optimize the yield of Istamycin C(sub 0) . The fermentation broth is then processed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Istamycin C(sub 0) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its chemical behavior.
Common Reagents and Conditions: Common reagents used in the reactions involving Istamycin C(sub 0) include oxidizing agents, reducing agents, and various solvents . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of Istamycin C(sub 0) depend on the specific reagents and conditions used. These products are often derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
Istamycin C(sub 0) has a wide range of scientific research applications. In chemistry, it is used to study the behavior of aminoglycoside antibiotics and their interactions with other molecules . In biology and medicine, Istamycin C(sub 0) is investigated for its antibacterial properties and potential therapeutic uses . It is also used in industrial applications, such as the development of new antibiotics and the study of bacterial resistance mechanisms .
Mécanisme D'action
The mechanism of action of Istamycin C(sub 0) involves its interaction with bacterial ribosomal RNA, leading to the inhibition of protein synthesis . This interaction disrupts the normal functioning of the bacterial ribosome, ultimately resulting in the death of the bacterial cell . The molecular targets of Istamycin C(sub 0) include specific sites on the bacterial ribosome that are essential for protein synthesis .
Comparaison Avec Des Composés Similaires
Istamycin C(sub 0) is structurally related to other aminoglycoside antibiotics, such as kanamycin, gentamicin, and neomycin . These compounds share a core aminocyclitol moiety and various unusual sugars, which contribute to their antibacterial activity . Istamycin C(sub 0) is unique in its specific chemical structure and the presence of certain functional groups that differentiate it from other aminoglycosides .
List of Similar Compounds:- Kanamycin
- Gentamicin
- Neomycin
- Butirosin
- Streptomycin
Propriétés
Numéro CAS |
83860-42-8 |
|---|---|
Formule moléculaire |
C33H70N8O11 |
Poids moléculaire |
755.0 g/mol |
Nom IUPAC |
6-amino-2-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-4-methoxy-3-(methylamino)cyclohexan-1-ol;carbonic acid |
InChI |
InChI=1S/2C16H34N4O4.CH2O3/c2*1-4-20-8-9-5-6-10(17)16(23-9)24-15-13(19-2)12(22-3)7-11(18)14(15)21;2-1(3)4/h2*9-16,19-21H,4-8,17-18H2,1-3H3;(H2,2,3,4) |
Clé InChI |
VIJWSJRQTCTPQI-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1CCC(C(O1)OC2C(C(CC(C2O)N)OC)NC)N.CCNCC1CCC(C(O1)OC2C(C(CC(C2O)N)OC)NC)N.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
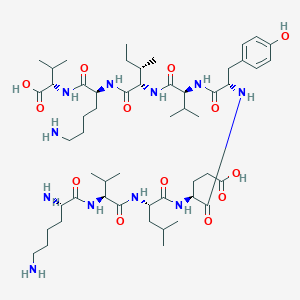
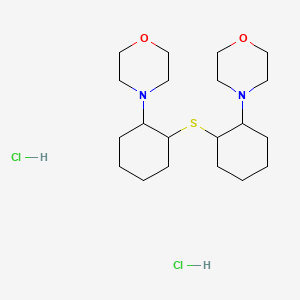
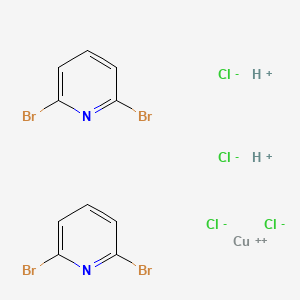
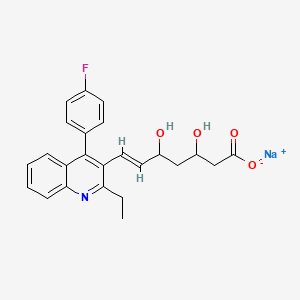
![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
